Structural Profiling and Synthetic Dynamics of 8-Hydroxyquinoline-2-carbonyl Chloride: A Technical Guide for Drug Development
Structural Profiling and Synthetic Dynamics of 8-Hydroxyquinoline-2-carbonyl Chloride: A Technical Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry, the 8-hydroxyquinoline (8-HQ) scaffold is recognized as a "privileged structure" due to its potent bidentate metal-chelating capabilities and favorable lipophilicity[1]. 8-Hydroxyquinoline-2-carbonyl chloride (CAS: 125686-91-1) serves as a highly reactive, pivotal synthetic intermediate[2]. By featuring an acyl chloride vector at the C-2 position, this molecule allows researchers to rapidly synthesize complex amides, esters, and hybrid pharmacophores. These downstream derivatives are actively investigated for their therapeutic potential in neurodegenerative diseases (such as Alzheimer's and Parkinson's) and targeted oncology[3],[4].
As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Here, we will dissect the physicochemical profile of 8-hydroxyquinoline-2-carbonyl chloride, explore the causality behind its synthetic protocols, and establish self-validating workflows to ensure experimental integrity.
Chemical Structure & Physicochemical Profiling
The core architecture of 8-hydroxyquinoline-2-carbonyl chloride consists of a bicyclic quinoline ring substituted with a hydroxyl group at C-8 and a highly electrophilic carbonyl chloride at C-2[2]. The proximity of the basic quinoline nitrogen and the C-8 phenolic oxygen creates a perfect geometric pocket for chelating divalent metal ions ( Cu2+ , Zn2+ , Fe2+ )[5]. Meanwhile, the C-2 acyl chloride serves strictly as a transient reactive site for conjugation, enabling the tuning of the molecule's pharmacokinetic properties (e.g., blood-brain barrier penetration)[3],[6].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 8-Hydroxyquinoline-2-carbonyl chloride |
| CAS Number | 125686-91-1[2] |
| Molecular Formula | C10H6ClNO2 [2] |
| Molecular Weight | 207.61 g/mol [2] |
| SMILES String | O=C(Cl)C1=NC2=C(O)C=CC=C2C=C1[7] |
| Structural Motif | Bicyclic quinoline core, 8-hydroxyl, 2-acyl chloride |
| Storage Conditions | Inert atmosphere, cold-chain/sub-zero, strictly anhydrous[7] |
Mechanistic Synthesis & Causality in Protocol Design
The synthesis of 8-hydroxyquinoline-2-carbonyl chloride is typically achieved by the chlorination of its stable precursor, 8-hydroxyquinoline-2-carboxylic acid [8]. The selection of reagents and environmental conditions is dictated by the extreme moisture sensitivity of the resulting acyl chloride.
Workflow and mechanistic pathway for synthesizing 8-hydroxyquinoline-2-carbonyl chloride.
Step-by-Step Methodology: Anhydrous Chlorination
Objective: Convert the carboxylic acid to an acyl chloride without degrading the sensitive 8-hydroxyl group or inducing polymerization[8].
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Preparation & Atmospheric Control : In a flame-dried, argon-purged round-bottom flask, suspend 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or operate neat in the chlorinating agent.
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Causality: Acyl chlorides undergo rapid hydrolysis back to carboxylic acids in the presence of atmospheric moisture. Argon displacement prevents this futile cycle.
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Catalyst Addition : Add a catalytic amount (0.05 eq) of anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate significantly lowers the activation energy of the carboxylic acid conversion, ensuring a rapid and clean reaction.
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Reagent Introduction : Cool the mixture to 0°C. Dropwise, add thionyl chloride ( SOCl2 ) (1.5 to 3.0 eq)[8].
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Causality: SOCl2 is selected over PCl5 because its byproducts ( SO2 and HCl ) are gaseous. According to Le Chatelier's principle, the escape of these gases irreversibly drives the reaction to completion and eliminates the need for complex aqueous workups that would destroy the product.
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Thermal Activation : Gradually warm the mixture to room temperature, then reflux at 65°C for 2 hours[8].
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Causality: Thermal energy is required for the chloride ion to displace the transient chlorosulfite leaving group, finalizing the acyl chloride formation.
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Isolation : Distill off excess SOCl2 and solvent under reduced pressure.
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Causality: Evaporation under vacuum yields the crude 8-hydroxyquinoline-2-carbonyl chloride as a highly reactive solid, ready for immediate downstream coupling.
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Reactivity & Application in Drug Development
Once synthesized, 8-hydroxyquinoline-2-carbonyl chloride is immediately subjected to amidation or esterification. The resulting 8-HQ derivatives are heavily utilized in two primary pharmacological domains:
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Neurodegenerative Diseases : Metal imbalance (specifically Cu2+ and Zn2+ ) accelerates amyloid-beta ( Aβ ) aggregation in Alzheimer's disease. Lipophilic 8-HQ amides cross the blood-brain barrier (BBB) and chelate these metals, dissolving plaques and reducing calpain-dependent neuronal cell death[3],[5].
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Oncology : In cancer cells, 8-HQ derivatives chelate intracellular copper to form redox-active complexes. These complexes undergo redox cycling, generating massive amounts of Reactive Oxygen Species (ROS), leading to paraptotic or apoptotic death in multidrug-resistant tumor cells[4],[6].
Biological pathways of 8-HQ derivatives in neurodegeneration and cancer therapeutics.
Handling, Stability, and Self-Validating Storage Protocols
Due to the intrinsic electrophilicity of the carbonyl carbon, 8-hydroxyquinoline-2-carbonyl chloride is highly susceptible to nucleophilic attack by ambient water.
The Self-Validating Protocol: The Methanol Quench Test
To ensure trustworthiness in your synthetic pipeline, you must validate the integrity of the acyl chloride before committing it to expensive amine coupling reactions.
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The Protocol : Dissolve a 1 mg aliquot of the stored 8-hydroxyquinoline-2-carbonyl chloride in 0.5 mL of anhydrous methanol in a microcentrifuge tube.
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The Causality : If the acyl chloride is intact, it will rapidly and exothermically react with methanol to form methyl 8-hydroxyquinoline-2-carboxylate[8].
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The Validation : Spot the reaction mixture on a TLC plate alongside the starting carboxylic acid. The complete absence of the highly polar carboxylic acid baseline spot, replaced by a high-Rf ester spot, definitively validates that the batch has not degraded during storage.
References
- Guidechem: 2-Quinolinecarbonyl chloride, 8-hydroxy- (9CI) 125686-91-1 wiki.
- BLD Pharm: 125686-91-1 | 8-Hydroxyquinoline-2-carbonyl chloride.
- National Institutes of Health (PMC): Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- National Institutes of Health (PMC): Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose.
- National Institutes of Health (PubMed): Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs.
- Taylor & Francis: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- ACS Publications: Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility.
- ACS Publications: Anti-inflammatory Thiazine Alkaloids Isolated from the New Zealand Ascidian Aplidium sp.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 125686-91-1|8-Hydroxyquinoline-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
